1H-Pyrazole-4-carbonyl chloride
Overview
Description
1H-Pyrazole-4-carbonyl chloride is a compound with the molecular formula C4H3ClN2O . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one example, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates were generated in four steps through cyclization, formylation, oxidation, and acylation .
Molecular Structure Analysis
The molecular weight of 1H-Pyrazole-4-carbonyl chloride is 130.53 g/mol . The InChI representation of the molecule is InChI=1S/C4H3ClN2O/c5-4(8)3-1-6-7-2-3/h1-2H,(H,6,7)
. The Canonical SMILES representation is C1=C(C=NN1)C(=O)Cl
.
Chemical Reactions Analysis
Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can react with α,β-ethylenic ketones having a leaving group to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .
Physical And Chemical Properties Analysis
1H-Pyrazole-4-carbonyl chloride has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass of the compound are 129.9933904 g/mol . The Topological Polar Surface Area is 45.8 Ų .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
1H-Pyrazole-4-carbonyl chloride is used in synthesizing various heterocyclic compounds. For instance, it's utilized in the preparation of 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones, as well as 3H-imidazo[4,5-b]pyridine derivatives. These compounds are synthesized through reactions with different agents, showcasing the versatility of 1H-pyrazole-4-carbonyl chloride in organic synthesis (Datterl et al., 2010); (Yıldırım et al., 2005).
Safety And Hazards
Future Directions
Pyrazole-containing compounds are influential due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
1H-pyrazole-4-carbonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4(8)3-1-6-7-2-3/h1-2H,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLGFSHSTADSKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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